
1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane is a novel asymmetric functional disilane compound. It is characterized by its unique chemical structure, which includes a phenyl group and two chlorine atoms attached to a disilane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane can be synthesized by reacting 1,1,2-trichloro-1,2,2-trimethyl disilane with phenyl magnesium halide in the presence of a transition metal catalyst (excluding cobalt). The reaction typically occurs under controlled conditions to ensure the selective introduction of the phenyl group into the disilane structure .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The production method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while oxidation and reduction reactions can produce different silane derivatives .
Applications De Recherche Scientifique
1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-dichloro-2,2,2-trimethyl-1-phenyldisilane involves its interaction with specific molecular targets and pathways. The phenyl group and chlorine atoms play a crucial role in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of different products that exert their effects through specific pathways .
Comparaison Avec Des Composés Similaires
- 1,1,2,2-Tetramethyl-1,2-dichlorodisilane
- 1,1-Dichloro-1,2,2-trimethyl-2-phenyldisilane
Comparison: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane is unique due to its asymmetric structure and the presence of a phenyl group. This distinguishes it from other similar compounds, which may lack the phenyl group or have different substitution patterns.
Propriétés
Numéro CAS |
57519-88-7 |
|---|---|
Formule moléculaire |
C9H14Cl2Si2 |
Poids moléculaire |
249.28 g/mol |
Nom IUPAC |
dichloro-phenyl-trimethylsilylsilane |
InChI |
InChI=1S/C9H14Cl2Si2/c1-12(2,3)13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
ZLKKOKIRGMWLGY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C1=CC=CC=C1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
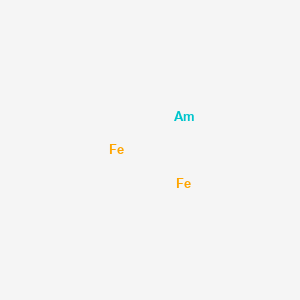
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
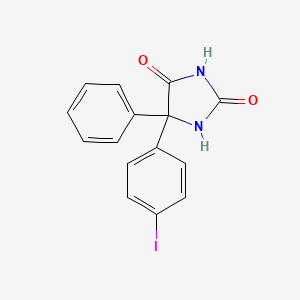
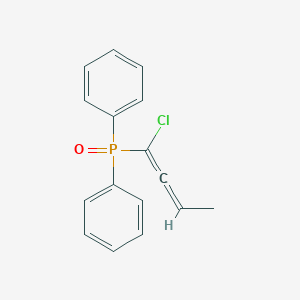
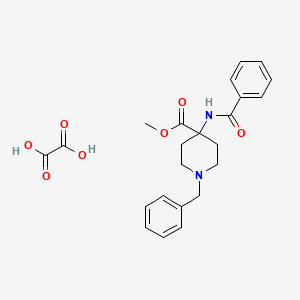
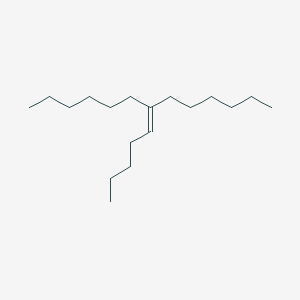

![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
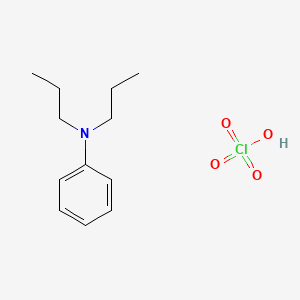
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
